molecular formula C10H11N3 B1306543 4-(2-Methylimidazol-1-yl)phenylamine CAS No. 74852-81-6

4-(2-Methylimidazol-1-yl)phenylamine

Cat. No. B1306543
CAS RN: 74852-81-6
M. Wt: 173.21 g/mol
InChI Key: IEZCMVRWKNEHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions and N-alkylation. For instance, the synthesis of 2-aryl-N-biphenyl benzimidazoles was achieved by cyclization of O-phenylenediamine with carboxylic acids, followed by N-alkylation . Similarly, novel diamines with imidazole structures were prepared, which could be relevant to the synthesis of "4-(2-Methylimidazol-1-yl)phenylamine" . The use of microwave heating has also been reported as an efficient method for synthesizing benzimidazole derivatives, which could potentially be applied to the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of an imidazole ring fused to a benzene ring. The papers describe the characterization of these compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and FT-IR, which are essential for confirming the structure of synthesized compounds . The crystal structure of one of the benzimidazole derivatives was determined by single-crystal X-ray diffraction, providing detailed insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The benzimidazole derivatives discussed in the papers undergo various chemical reactions, including the formation of azo dyes through azo coupling reactions . The reactivity of these compounds can be influenced by substituents on the benzimidazole ring, which can either be electron-withdrawing or electron-donating groups. These substituents can affect the absorption properties of the compounds, as well as their potential to participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The papers report on properties such as solubility, glass transition temperatures, and thermal stability . For example, some polyimides derived from benzimidazole diamines exhibited good solubility and high thermal resistance, with glass transition temperatures ranging from 279 to 353°C . The antioxidant properties of some benzimidazole derivatives were also evaluated, with certain compounds showing good scavenging activity for DPPH radicals .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Electrochromic Materials

Solution-Processible Bipolar Molecules for OLEDs : Bipolar molecules combining hole-transporting triphenylamine and electron-transporting benzimidazole moieties, including derivatives of 4-(2-Methylimidazol-1-yl)phenylamine, have been developed for highly efficient single-layer OLEDs. These molecules exhibit excellent thermal stability, good solubility, and improved performance due to complete charge localization, making them suitable for phosphorescent OLED fabrication through solution processing (Ge et al., 2008).

Electrochromic Polyimides : Polyimides incorporating bis(triarylamine) units, including 4-(2-Methylimidazol-1-yl)phenylamine derivatives, show ambipolar redox properties and multi-electrochromic behaviors. These materials exhibit high glass transition temperatures, thermal stability, and significant contrast ratios in visible and near-infrared regions, suggesting potential applications in all-plastic flexible electrochromic devices (Wang & Hsiao, 2014).

Medicinal Chemistry: Antimicrobial, Antioxidant, and Anticancer Properties

Antimicrobial and Cytotoxic Activities : Novel azetidine-2-one derivatives of 1H-benzimidazole, synthesized from 4-(2-Methylimidazol-1-yl)phenylamine, show significant antibacterial and cytotoxic activities. These compounds exhibit potential as antimicrobial agents and for cancer therapy (Noolvi et al., 2014).

Antioxidant Activity of Benzimidazole Derivatives : The synthesis and evaluation of 2-methyl benzimidazole and its derivatives demonstrate notable antioxidant activities. These findings highlight the pharmacophoric significance of benzimidazole derivatives in the medicinal industry, especially in the development of antioxidant agents (Saini et al., 2016).

Broad Spectrum Anticancer Agents : Pyrazolo[3,4-d]pyrimidine derivatives featuring 4-(1H-benzimidazol-2-yl)-phenylamine exhibit potent and broad-spectrum anticancer activities. These compounds induce apoptosis and inhibit topoisomerase IIα, highlighting their potential as anticancer agents (Singla et al., 2017).

Safety and Hazards

“4-(2-Methylimidazol-1-yl)phenylamine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H301 and precautionary statements P301 + P310 .

properties

IUPAC Name

4-(2-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZCMVRWKNEHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390134
Record name 4-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74852-81-6
Record name 4-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1H-imidazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 54.0 g of 2-methyl-1-(p-nitrophenyl)imidazole, 2.87 g of palladium black, 36.7 g of sodium formate and 47.4 ml of formic acid in 1100 ml of methyl alcohol is stirred at room temperature for 18 hours under a hydrogen atmosphere. The mixture is filtered and the filtrate evaporated to a residue. The residue is partitioned between saturated potassium bicarbonate and chloroform. The organic layer is dried and passed through a pad of hydrous magnesium silicate. The filtrate is evaporated to a residue which is crystallized from ether:ethanol to give 34.9 g of the desired product as a solid, m.p. 108°-110° C.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

13.5 g of 2-methyl-1-(4-nitrophenyl)imidazole was hydrogenated in the presence of 10% Pd/c in 160 ml of ethanol at 30° to 40° C. at an initial pressure of 40 kg/cm2. After 3 hours, the reduction mixture was filtered and the solvent was removed from the filtrate under reduced pressure. The residue was recrystallized from a mixed solvent of benzene and n-hexane to obtain 9.8 g of the intended compound having a melting point of 112° to 113° C. Elementary analysis values as C10H11N3 were as follows.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution 2-methyl-1-(4-nitrophenyl)-1H-imidazole (12.8 g, 63 mmol) in MeOH (150 mL) was added Pd/C (3 g). The resulting mixture was stirred at room temperature for 8 hours under hydrogen. When TLC indicated the starting material was consumed, the mixture was filtered and concentrated in vacuo to give 4-(2-methyl-1H-imidazol-1-yl)aniline (10 g, yield 92%).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 54.0 g of 2-methyl-1-(p-nitrophenyl)imidazole, 2.87 g of palladium black, 36 7 g of sodium formate and 47.4 ml of formic acid in 1100 ml of methyl alcohol is stirred at room temperature for 18 hours under a hydrogen atmosphere. The mixture is filtered and the filtrate evaporated to a residue. The residue is partitioned between saturated potassium bicarbonate and chloroform. The organic layer is dried and passed through a pad of hydrous magnesium silicate. The filtrate is evaporated to a residue which is crystallized from ether:ethanol to give 34.9 g of the desired product as a solid, m.p. 108°-110° C.
Quantity
54 g
Type
reactant
Reaction Step One
[Compound]
Name
36
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.